1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzene ring fused to an imidazole ring, with additional functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or platinum can facilitate the cyclization reaction, leading to higher purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, which can alter their biological activity and properties.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups, leading to distinct properties and applications
Uniqueness: 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-amino-3-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-5(8(13)14)3-2-4-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14) |
InChI Key |
JQFWVOTZGCQLBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.